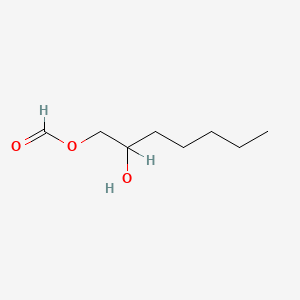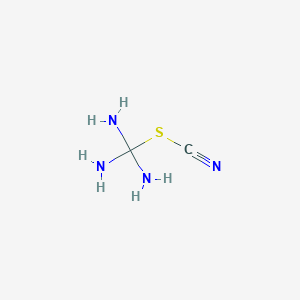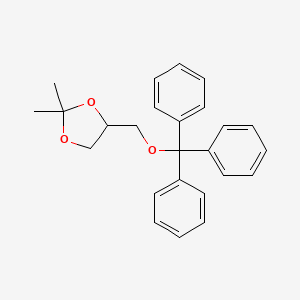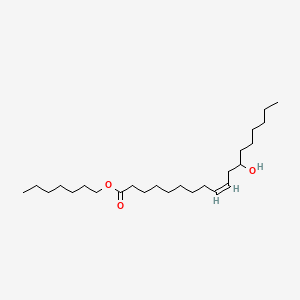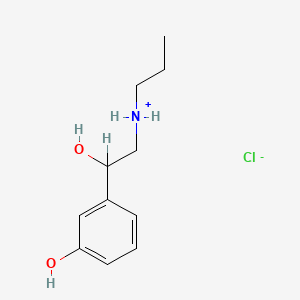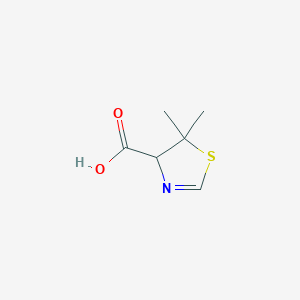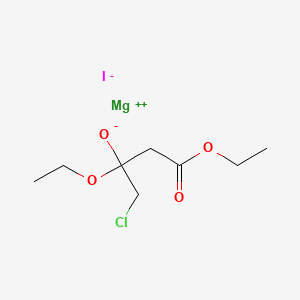
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium is an organic compound with the molecular formula C8H15ClIO3Mg . It is a magnesium iodide derivative, often used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
The synthesis of (Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium typically involves the reaction of ethyl 4-chloro-3-ethoxy-3-hydroxybutyrate with magnesium iodide under controlled conditions . The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodomagnesium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction it participates in. For example, in nucleophilic substitution reactions, the iodomagnesium group can be replaced by other nucleophiles, leading to the formation of new compounds .
Comparación Con Compuestos Similares
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium can be compared with other similar compounds such as:
Ethyl 4-chloro-3-hydroxybutyrate: This compound lacks the iodomagnesium group and has different reactivity and applications.
Magnesium iodide: While it shares the magnesium iodide component, it does not have the ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato moiety, making its applications distinct.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Número CAS |
66161-48-6 |
|---|---|
Fórmula molecular |
C8H14ClIMgO4 |
Peso molecular |
360.86 g/mol |
Nombre IUPAC |
magnesium;1-chloro-2,4-diethoxy-4-oxobutan-2-olate;iodide |
InChI |
InChI=1S/C8H14ClO4.HI.Mg/c1-3-12-7(10)5-8(11,6-9)13-4-2;;/h3-6H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
HDGQSOSMWKIJQR-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CC(CCl)([O-])OCC.[Mg+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


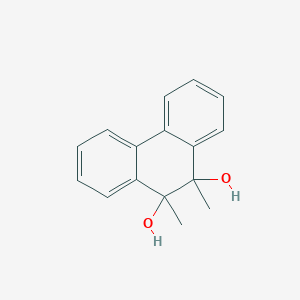
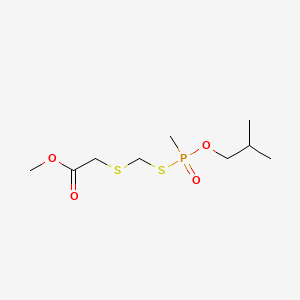
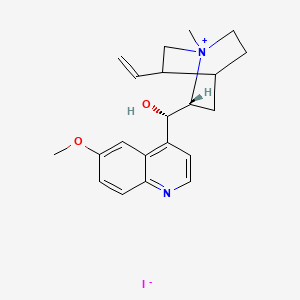
![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
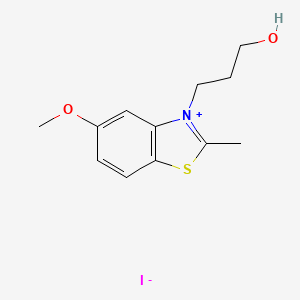
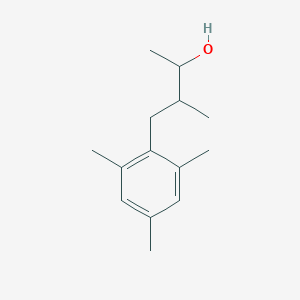
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)
